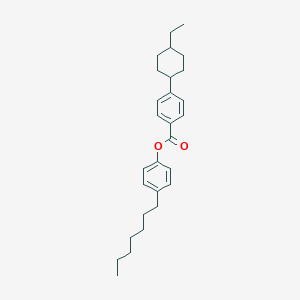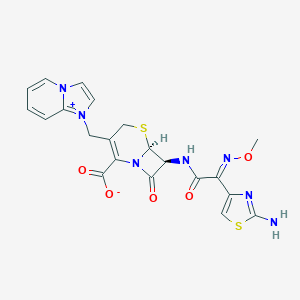
7-Ampcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ampcc, also known as 7-aminomethylcoumarin, is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. In
Mechanism Of Action
The mechanism of action of 7-Ampcc involves its ability to bind to certain molecules and emit fluorescence upon excitation. This property makes it an excellent tool for studying various biochemical and physiological processes.
Biochemical And Physiological Effects
7-Ampcc has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Ampcc is its ability to emit fluorescence upon binding to certain molecules. This property allows for the detection and quantification of various biochemical and physiological processes. However, one limitation of 7-Ampcc is its potential toxicity to cells at high concentrations. Therefore, it is important to use appropriate concentrations when conducting experiments.
Future Directions
There are many future directions for the use of 7-Ampcc in scientific research. One direction is the development of new probes based on the chemical structure of 7-Ampcc. Another direction is the use of 7-Ampcc in the development of new drugs for the treatment of various diseases. Additionally, 7-Ampcc could be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, 7-Ampcc is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. Its synthesis method is well-established, and it has been used in various scientific research applications. Its mechanism of action involves its ability to bind to certain molecules and emit fluorescence upon excitation. It has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are many future directions for the use of 7-Ampcc in scientific research, and it will continue to be an important tool for studying various biological processes.
Synthesis Methods
The synthesis of 7-Ampcc involves the reaction of 7-hydroxycoumarin with formaldehyde and ammonium chloride. The resulting product is then purified using column chromatography. This method has been well-established and is widely used in laboratories.
Scientific Research Applications
7-Ampcc has been used in various scientific research applications. It has been used as a fluorescent probe to study enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on biological systems.
properties
CAS RN |
112601-22-6 |
|---|---|
Product Name |
7-Ampcc |
Molecular Formula |
C21H19N7O5S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-a]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(12-10-35-21(22)23-12)17(29)24-15-18(30)28-16(20(31)32)11(9-34-19(15)28)8-27-7-6-26-5-3-2-4-13(26)27/h2-7,10,15,19H,8-9H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m0/s1 |
InChI Key |
UQCYUTGIMQPJIS-URCGDANASA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
synonyms |
7-(2-(2-aminothiazolyl)-2-methoxyiminoacetamido)-3-(imidazo(1,2-a)pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-AMPCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



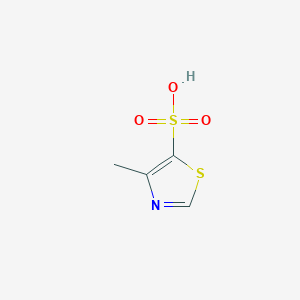
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
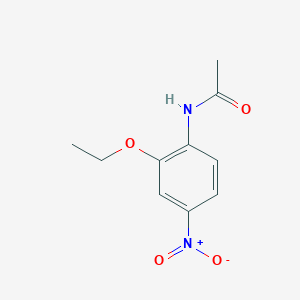
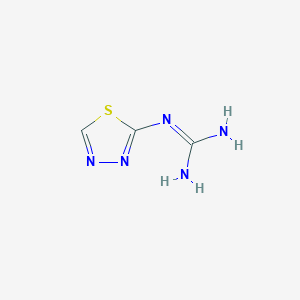
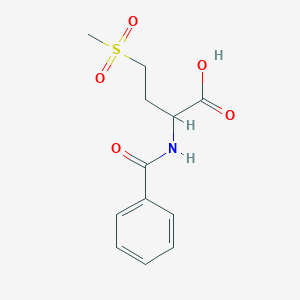
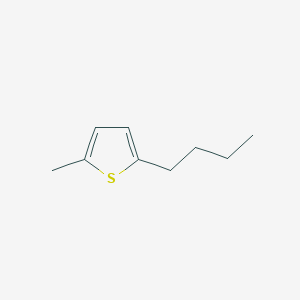
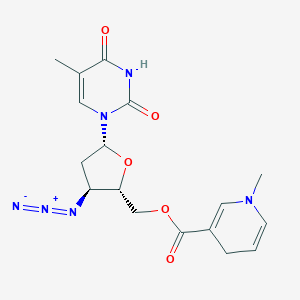
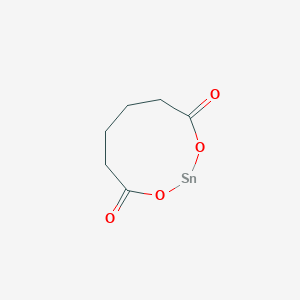
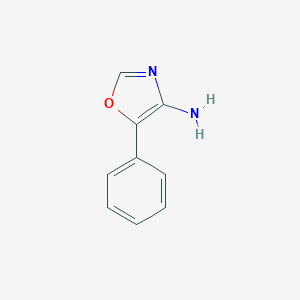
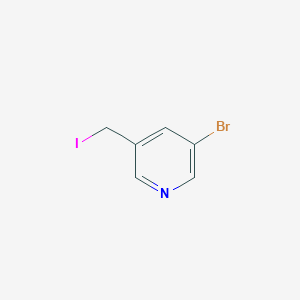
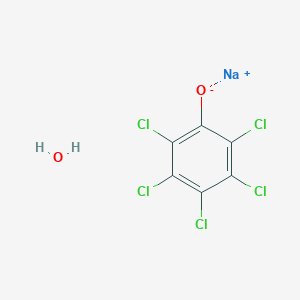
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
